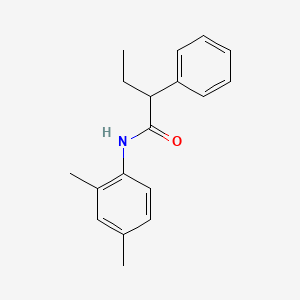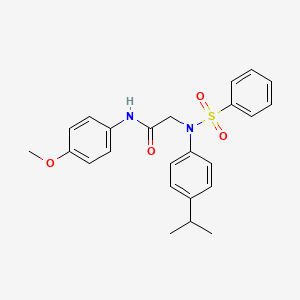![molecular formula C12H17N5O B5206483 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5206483.png)
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone, also known as DMAPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMAPP is a pyridazinone derivative that has been synthesized using different methods. In
作用機序
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone exerts its biological effects through the inhibition of various enzymes and proteins. It inhibits the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone also inhibits the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation. Additionally, 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone inhibits the activity of NF-κB, a protein that is involved in the regulation of inflammatory response.
Biochemical and Physiological Effects
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the activity of DNA topoisomerase II, protein kinase C, and NF-κB. 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has also been shown to have antioxidant properties, with studies showing that it scavenges free radicals and protects cells from oxidative stress.
実験室実験の利点と制限
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility in water and the need for high concentrations to achieve significant biological effects.
将来の方向性
There are several future directions for the study of 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone. One direction is the development of more efficient synthesis methods that can produce 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone in larger quantities. Another direction is the exploration of 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone's potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone and its potential therapeutic applications.
合成法
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone can be synthesized using different methods, including the reaction of 2-(3-methyl-1H-pyrazol-1-yl) ethylamine with dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Another method involves the reaction of 2-(3-methyl-1H-pyrazol-1-yl) ethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of triethylamine.
科学的研究の応用
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer properties, with studies showing that it inhibits the growth of cancer cells by inducing apoptosis. 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has also been studied for its anti-inflammatory properties, with studies showing that it inhibits the production of inflammatory cytokines. Furthermore, 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has been studied for its potential application as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
5-(dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-10-4-5-16(14-10)6-7-17-12(18)8-11(9-13-17)15(2)3/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIBVYULXDFHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCN2C(=O)C=C(C=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5206427.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)

![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)


![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)